6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 63754-98-3
VCID: VC8285072
InChI: InChI=1S/C8H6ClNOS/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3
SMILES: CN1C2=C(C=C(C=C2)Cl)SC1=O
Molecular Formula: C8H6ClNOS
Molecular Weight: 199.66 g/mol

6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one

CAS No.: 63754-98-3

Cat. No.: VC8285072

Molecular Formula: C8H6ClNOS

Molecular Weight: 199.66 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one - 63754-98-3

Specification

CAS No. 63754-98-3
Molecular Formula C8H6ClNOS
Molecular Weight 199.66 g/mol
IUPAC Name 6-chloro-3-methyl-1,3-benzothiazol-2-one
Standard InChI InChI=1S/C8H6ClNOS/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3
Standard InChI Key MHYAXAQPZPGOMQ-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)Cl)SC1=O
Canonical SMILES CN1C2=C(C=C(C=C2)Cl)SC1=O

Introduction

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one can be inferred from methods used for related benzothiazolones. A common approach involves:

  • Chlorination of precursor: Introducing chlorine at the 6-position via electrophilic aromatic substitution using reagents like Cl₂/FeCl₃ or N-chlorosuccinimide (NCS).

  • Thiazolone ring formation: Condensation of a chlorinated aniline derivative with thioglycolic acid or its esters under acidic conditions .

  • Methylation: Introducing the methyl group at the 3-position using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

For example, the Friedel-Crafts alkylation method described for 3-methylbenzo[d]thiazol-2(3H)-one could be adapted by starting with a chlorinated aniline precursor. Reaction optimization, including solvent choice (e.g., dichloroethane or nitromethane) and catalyst (e.g., MeOTf), is critical for yield and purity .

Chemical Modifications

The compound’s reactivity is influenced by its electron-deficient aromatic ring and the thiazolone moiety. Key reactions include:

  • Nucleophilic substitution: Replacement of the chlorine atom under basic conditions.

  • Alkylation/arylation: Functionalization at the nitrogen or sulfur positions using alkyl halides or aryl boronic acids.

  • Ring-opening reactions: Cleavage of the thiazolone ring under strong acidic or basic conditions to form thioamides or carboxylic acids.

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₈H₆ClNOSDerived from
Molecular Weight199.5 g/molCalculated
Density~1.3 g/cm³Estimated from
Melting PointNot reported
LogP~1.9 (predicted)Similar to
SolubilityLow in water; soluble in organic solventsAssumed from

The LogP value, indicative of lipophilicity, is estimated based on structurally similar compounds like 6-methylbenzo[d]thiazol-2(3H)-one (LogP = 1.898) , suggesting moderate membrane permeability.

Recent Advances and Applications

Medicinal Chemistry

The structural motif of 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one aligns with scaffolds used in targeted cancer therapies. For instance, replacing a central phenyl ring with a benzothiazole core in sorafenib analogs improved inhibitory activity against BRAFV600E and CRAF . This compound could serve as a precursor for hybrid inhibitors targeting multiple oncogenic kinases.

Material Science

Benzothiazoles are explored as ligands in coordination chemistry and photoactive materials. The chlorine substituent may facilitate π-stacking interactions in supramolecular assemblies, though specific studies are needed.

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